N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are crucial in cell signaling and have been implicated in various malignancies.
Biochemical Pathways
The compound may affect the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell signaling and regulation of cell growth. Inhibition of these pathways can lead to decreased cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits the FLT3-ITD and BCR-ABL pathways, it could lead to decreased cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often constructed via a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the desired intermediate.
Naphthamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Pharmacology: It is studied for its binding affinity to various receptors and enzymes, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide and is also studied for its kinase inhibitory properties.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-25-14-17(13-24-25)20-10-9-15(11-22-20)12-23-21(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHJVUJGIZZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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